2-Bromo-5-nitro-1,3,4-thiadiazole
Overview
Description
2-Bromo-5-nitro-1,3,4-thiadiazole is a chemical compound with the molecular formula C2BrN3O2S. It has a molecular weight of 210.01 . This compound is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms .
Synthesis Analysis
The synthesis of 2-Bromo-5-nitro-1,3,4-thiadiazole can be achieved from 2-Amino-5-bromo-[1,3,4]thiadiazole . Another method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-nitro-1,3,4-thiadiazole was studied using X-ray diffraction analysis and ab initio calculations . The structure’s geometry and physiochemical properties were investigated using DFT calculations .Chemical Reactions Analysis
Thiadiazoles, including 2-Bromo-5-nitro-1,3,4-thiadiazole, demonstrate unique chemical properties. They participate in a variety of chemical reactions, making them a versatile tool in organic synthesis. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules .Physical And Chemical Properties Analysis
2-Bromo-5-nitro-1,3,4-thiadiazole has a melting point of 102-103℃ and a boiling point of 367℃ . It has a density of 2.248 . The compound is generally stable under normal conditions .Scientific Research Applications
Application in Green and Sustainable Chemistry
- Field: Green and Sustainable Chemistry .
- Summary: A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized .
- Method: The derivatives were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol in good yields with employing a convergent synthetic route .
- Results: Some of the target compounds exhibited good antifungal activities. Especially, compounds 4i showed higher bioactivities against Phytophthora infestans (P. infestans), with the EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .
Application in Antimicrobial Agents
- Field: Antimicrobial Agents .
- Summary: A series of 1,3,4-thiadiazole derivatives were designed and synthesized .
- Method: The derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
- Results: The newly synthesized compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis. Moreover, the antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans .
Application in Antitumor Agents
- Field: Antitumor Agents .
- Summary: Small molecules containing five-member heterocyclic moieties, such as 1,3,4-thiadiazole, have become the subject of considerable growing interest for designing new antitumor agents .
- Method: One of the methods of searching for new compounds is to modify the structure of known derivatives with documented activity .
- Results: Bioactive properties of thiadiazole are connected generally with the fact, that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases. Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .
Application in Synthesis of 2-Pyridyl Analogs
- Field: Organic Chemistry .
- Summary: 2-Bromo-5-nitropyridine, a compound similar to 2-Bromo-5-nitro-1,3,4-thiadiazole, was used in the synthesis of 2-pyridyl analogs .
- Method: The specific method of synthesis is not provided in the source .
- Results: The results or outcomes of this application are not specified in the source .
Application in Antimicrobial Agents
- Field: Antimicrobial Agents .
- Summary: A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
- Method: The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
- Results: The newly synthesized compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis. Moreover, the antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans .
Application in Synthesis of Biaryls
- Field: Organic Chemistry .
- Summary: 2-Bromo-5-nitropyridine, a compound similar to 2-Bromo-5-nitro-1,3,4-thiadiazole, was used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls .
- Method: The specific method of synthesis is not provided in the source .
- Results: The results or outcomes of this application are not specified in the source .
Safety And Hazards
Future Directions
Thiadiazole derivatives, including 2-Bromo-5-nitro-1,3,4-thiadiazole, have shown potential in various fields, particularly in medicinal chemistry. They have been found to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer activities . Future research could focus on further exploring the therapeutic potential of these compounds .
properties
IUPAC Name |
2-bromo-5-nitro-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BrN3O2S/c3-1-4-5-2(9-1)6(7)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLSYAVGEQIGQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480481 | |
Record name | 2-BROMO-5-NITRO-1,3,4-THIADIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-nitro-1,3,4-thiadiazole | |
CAS RN |
22758-10-7 | |
Record name | 2-BROMO-5-NITRO-1,3,4-THIADIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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